molecular formula C17H22N2O3S B6427923 1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea CAS No. 2034566-58-8

1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea

Cat. No. B6427923
CAS RN: 2034566-58-8
M. Wt: 334.4 g/mol
InChI Key: UKGUWOMSTVHZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea (DMPTEU) is a urea derivative that has been studied for its potential applications in various scientific fields. DMPTEU is a synthetic compound that has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and various laboratory applications.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea has been studied for its potential applications in various scientific fields. It has been studied for its use as an antioxidant, for its potential anticancer activity, and for its potential anti-inflammatory effects. This compound has also been used in various studies to investigate its effects on the immune system, its potential use as an insecticide, and its potential use as an antiviral agent.

Mechanism of Action

The exact mechanism of action of 1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea is not fully understood. However, studies have suggested that it may act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. Additionally, it has been suggested that this compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various research studies. It has been reported to have antioxidant, anti-inflammatory, and anticancer activities. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines and to have antiviral and insecticidal activities.

Advantages and Limitations for Lab Experiments

The use of 1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is that it is a synthetic compound and can be easily synthesized in the laboratory. Additionally, it can be used in a variety of laboratory experiments due to its various biological activities. However, one of the main limitations of using this compound is that its exact mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research involving 1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea. Further studies should be conducted to investigate its mechanism of action and to determine its potential therapeutic applications. Additionally, further studies should be conducted to investigate its potential use as an insecticide and its potential use as an antiviral agent. Additionally, further studies should be conducted to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea can be synthesized using a two-step method. The first step involves the reaction of 3,4-dimethylphenyl isocyanate with 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl alcohol in the presence of a base such as potassium carbonate. This reaction produces this compound. The second step involves the reduction of the urea using sodium borohydride to form the desired product.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-12-3-4-15(9-13(12)2)19-17(21)18-10-16(22-7-6-20)14-5-8-23-11-14/h3-5,8-9,11,16,20H,6-7,10H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGUWOMSTVHZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(C2=CSC=C2)OCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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